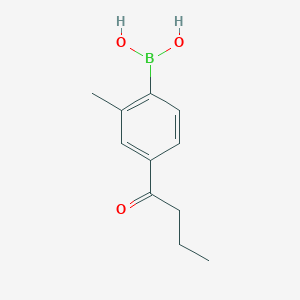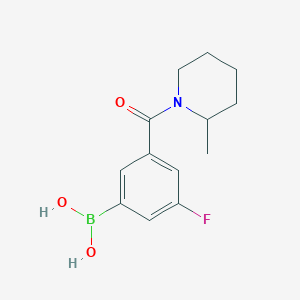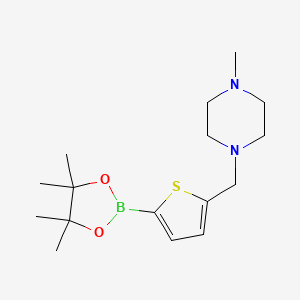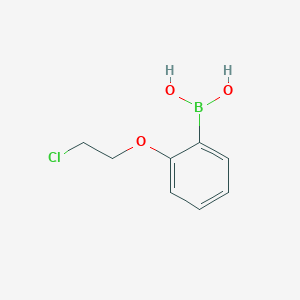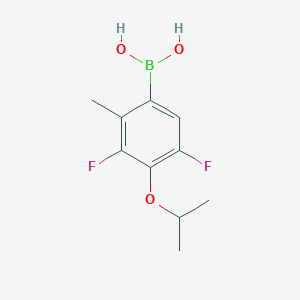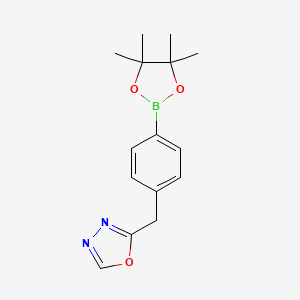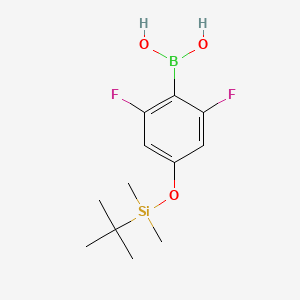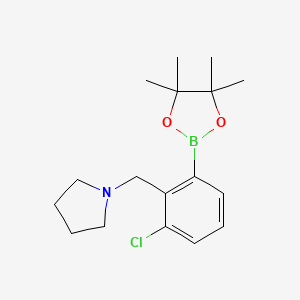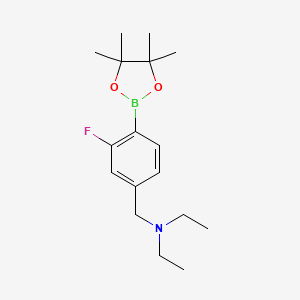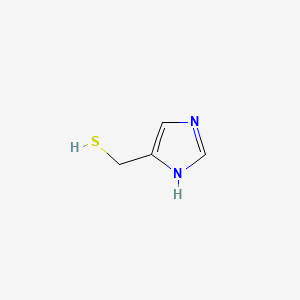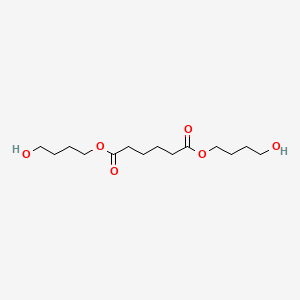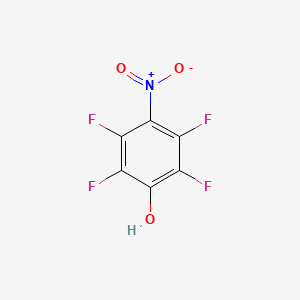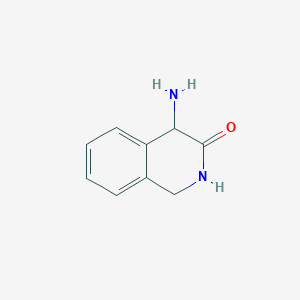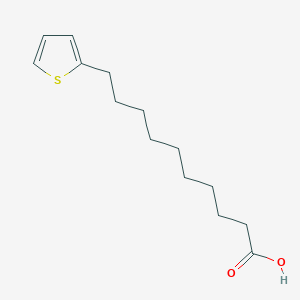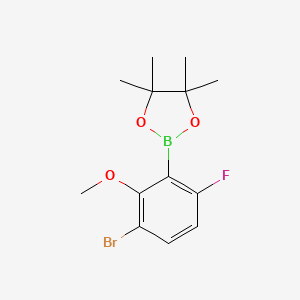
3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester
Vue d'ensemble
Description
“3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign organoboron reagents .
Molecular Structure Analysis
The molecular weight of “3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester” is 330.99 . The planarity of the oxygen-boron-oxygen motif in the Bpin group plays an important role in minimizing steric interactions .
Chemical Reactions Analysis
Pinacol boronic esters are involved in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Physical And Chemical Properties Analysis
“3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester” is a solid at room temperature . The compound is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
1. Polymer Synthesis and Properties
- 3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester is used in the synthesis of polymers. For example, it undergoes Suzuki coupling reactions in the creation of polymers with tailored light emission, contributing to high molecular weights and thermal stability in chromophore-containing polymers (Neilson et al., 2007). Additionally, it is utilized in the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura Condensation Polymerization, leading to high-molecular-weight π-conjugated polymers with boronic acid ester moieties (Nojima et al., 2016).
2. Synthesis of Functional Materials
- This compound plays a crucial role in the synthesis of hyperbranched polythiophene with controlled degrees of branching, contributing to nearly defect-free hyperbranched polymers, which are significant in material science (Segawa et al., 2013). In another instance, it is involved in the synthesis of alkene-1,1-diboronic esters from ketones or aldehydes, demonstrating its versatility in creating synthetic intermediates with various functional groups (Matteson & Tripathy, 1974).
3. Analytical Applications
- The compound is used in creating organoboron compounds that act as Lewis acid receptors for fluoride ions in polymeric membranes. These receptors have been employed in membrane electrodes, enhancing selectivity and understanding of fluoride ion interactions in analytical applications (Jańczyk et al., 2012).
4. Synthesis of Organic Compounds
- It plays a pivotal role in the transformation of fluoroarenes into arylboronic acid pinacol esters, a process essential for the synthesis of various organic compounds. This includes the Ni/Cu-catalyzed transformation of fluoroarenes for diverse C-F bond functionalizations (Niwa et al., 2015), and the LiHMDS-promoted palladium or iron-catalyzed ipso-defluoroborylation of aryl fluorides (Zhao et al., 2018).
5. Drug Delivery Systems
- This compound is used in the synthesis of H2O2-cleavable poly(ester-amide)s, which have potential as H2O2-responsive delivery vehicles. These compounds degrade in response to H2O2, demonstrating utility in controlled drug release systems (Cui et al., 2017).
6. Organic Light-Emitting Devices (OLEDs)
- Arylboronic esters, including 3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester, exhibit phosphorescence properties. These properties are critical in the development of organic light-emitting devices, contributing to advancements in display and lighting technologies (Shoji et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Propriétés
IUPAC Name |
2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-9(16)7-6-8(15)11(10)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKYQMRVZYFAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138241 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester | |
CAS RN |
2121511-98-4 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



